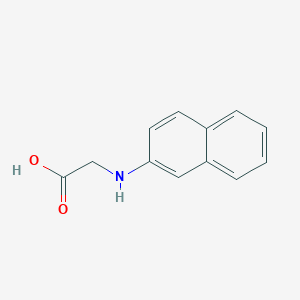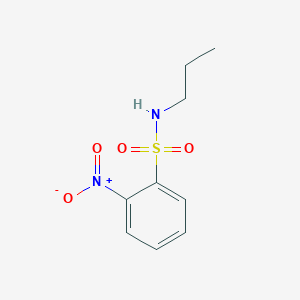
2-nitro-N-propylbenzenesulfonamide
Vue d'ensemble
Description
2-Nitro-N-propylbenzenesulfonamide is a chemical compound with the CAS Number: 89840-63-1 . It has a molecular weight of 244.27 . The IUPAC name for this compound is 2-nitro-N-propylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for 2-nitro-N-propylbenzenesulfonamide is 1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-6,10H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
2-Nitro-N-propylbenzenesulfonamide has a molecular weight of 244.27 .
Applications De Recherche Scientifique
- Biological Role : Sulfonamides (SNs) exhibit antibacterial properties by inhibiting dihydropteroate synthetase, a key enzyme in bacterial folate synthesis. This disruption leads to impaired DNA and RNA production, ultimately inhibiting bacterial growth .
- Adverse Reactions : SN drugs, including 2-nitro-N-propylbenzenesulfonamide, can cause side effects such as diarrhea, nausea, vomiting, dizziness, and folate deficiency. In severe cases, allergic reactions like Stevens–Johnson syndrome and toxic epidermal necrolysis may occur .
- Allergy Incidence : The overall incidence of adverse drug reactions due to sulfanamide allergy is approximately 3–8%, similar to that seen with penicillin .
- Safe Usage : SN drugs without the arylamine group tend to be safer, as they are less likely to induce allergic responses .
- Toxicity in Ecosystems : Their use may impact aquatic and terrestrial ecosystems due to their potential toxicity .
- Sulfamethazine (SMZ) : Commonly used in veterinary medicine, SMZ acts as an antibacterial compound to treat livestock diseases, including gastrointestinal and respiratory tract infections .
- Sulfadiazine (SDZ) : Frequently employed in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .
- Docking Mechanism : When 2-nitro-N-propylbenzenesulfonamide docks on cell membranes, it initiates dynamic physiochemical interactions, forming a heterogeneous NP-cell interface .
- Surface Modification : Investigating the toxicity of modified nanoparticles, including 2-nitro-N-propylbenzenesulfonamide, is crucial for safe nanomaterial applications .
- Enhanced Antibacterial Properties : Surface-modified TiO2 nanoparticles, combined with 2-nitro-N-propylbenzenesulfonamide, show promise as an alternative to antibiotics, especially against antibiotic-resistant strains .
Antibacterial Activity
Toxicity and Side Effects
Environmental Impact
Veterinary Medicine
Biophysical Interactions
Nanotoxicology Evaluation
Mécanisme D'action
Target of Action
2-Nitro-N-propylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .
Mode of Action
Sulfonamides, including 2-Nitro-N-propylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By acting as competitive inhibitors of dihydropteroate synthetase, sulfonamides prevent the incorporation of PABA into dihydropteroate, a precursor of folic acid . This inhibition disrupts the production of essential nucleotides and subsequently halts DNA synthesis .
Pharmacokinetics
It is known that the presence of a nitrile group in pharmaceutical compounds can enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .
Result of Action
The primary result of the action of 2-Nitro-N-propylbenzenesulfonamide is the inhibition of bacterial growth and proliferation . By disrupting the synthesis of folic acid, an essential component for DNA replication, the compound effectively halts the life cycle of bacteria .
Action Environment
The environmental persistence of nitroaromatic compounds, including 2-Nitro-N-propylbenzenesulfonamide, poses a serious pollution threat . The environmental factors, such as pH, temperature, and presence of other chemicals, can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
2-nitro-N-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOSRAUGLQAPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367879 | |
| Record name | 2-nitro-N-propylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89840-63-1 | |
| Record name | 2-Nitro-N-propylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89840-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-nitro-N-propylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'-Amino[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3058424.png)
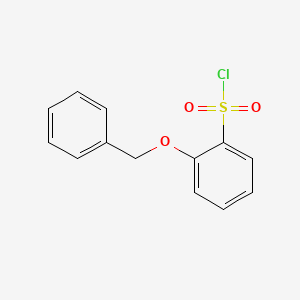



![Phenol, 3-[(1S)-1-(methylamino)ethyl]-](/img/structure/B3058430.png)
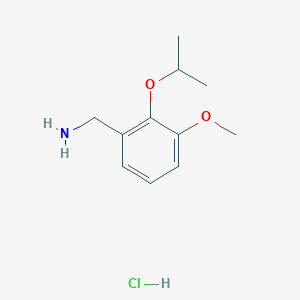
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde](/img/structure/B3058435.png)
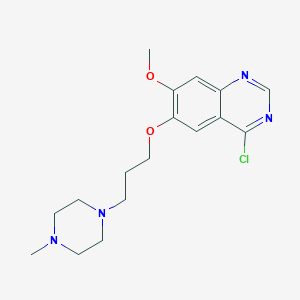


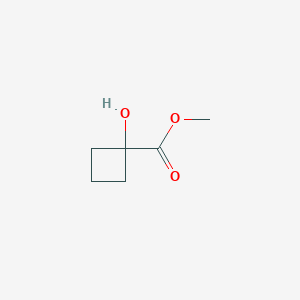
![4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B3058443.png)
